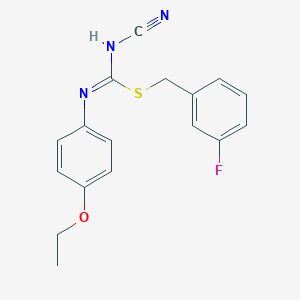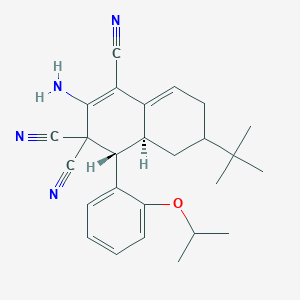![molecular formula C13H8N4S B460536 6-[(cyanomethyl)sulfanyl]-[2,3'-bipyridine]-5-carbonitrile CAS No. 118948-01-9](/img/structure/B460536.png)
6-[(cyanomethyl)sulfanyl]-[2,3'-bipyridine]-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(cyanomethyl)sulfanyl]-[2,3'-bipyridine]-5-carbonitrile is a complex organic compound that features a unique structure with two pyridine rings and a cyanomethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(cyanomethyl)sulfanyl]-[2,3'-bipyridine]-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction. This can be achieved using starting materials such as 3-aminopyridine and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Cyanomethylsulfanyl Group: The cyanomethylsulfanyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable thiol with a cyanomethyl halide in the presence of a base such as sodium hydroxide or potassium carbonate.
Coupling of the Pyridine Rings: The final step involves the coupling of the two pyridine rings. This can be achieved through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[(cyanomethyl)sulfanyl]-[2,3'-bipyridine]-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert nitriles to amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydroxide, potassium carbonate, cyanomethyl halides, and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(cyanomethyl)sulfanyl]-[2,3'-bipyridine]-5-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-[(cyanomethyl)sulfanyl]-[2,3'-bipyridine]-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)-6-pyridin-3-ylpyridine-3-carbonitrile
- 2-(Ethylsulfanyl)-6-pyridin-3-ylpyridine-3-carbonitrile
- 2-(Propylsulfanyl)-6-pyridin-3-ylpyridine-3-carbonitrile
Uniqueness
6-[(cyanomethyl)sulfanyl]-[2,3'-bipyridine]-5-carbonitrile is unique due to the presence of the cyanomethylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(cyanomethylsulfanyl)-6-pyridin-3-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4S/c14-5-7-18-13-10(8-15)3-4-12(17-13)11-2-1-6-16-9-11/h1-4,6,9H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBSHETZVDRDAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=C(C=C2)C#N)SCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-cyano-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N,4-diphenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B460453.png)
![[4-Amino-2-(2-fluoroanilino)-1,3-thiazol-5-yl]-(4-bromophenyl)methanone](/img/structure/B460454.png)

![6-Amino-4-(2-fluorophenyl)-3-isopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460456.png)

![Bis[[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl]methylidenecyanamide](/img/structure/B460458.png)
![6-Amino-3-isopropyl-4-[2-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460462.png)
![6-amino-1'-[(4-chlorophenyl)methyl]-2'-oxo-3-propan-2-ylspiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile](/img/structure/B460466.png)
![6-Amino-3-isopropyl-4-(1-naphthyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460469.png)
![6-Amino-4-(6-chloro-1,3-benzodioxol-5-yl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460471.png)
![6-Amino-3-ethyl-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460473.png)
![6-Amino-4-{2-[(1-methylethyl)oxy]phenyl}-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460474.png)
![2-amino-4-[4-fluoro-3-(phenyloxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B460475.png)

